molecular formula C20H15IO2 B165802 1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene CAS No. 138109-87-2

1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene

Cat. No. B165802
CAS RN: 138109-87-2
M. Wt: 412.2 g/mol
InChI Key: UZROBUMQMJPIIU-UHFFFAOYSA-N
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Description

1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, also known as di-iodohydroxy stilbene (DHS), is a synthetic compound that belongs to the stilbene family. DHS is a potent antioxidant and has been found to have a wide range of biological activities. It has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

DHS exerts its biological effects through multiple mechanisms. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. DHS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, DHS has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
DHS has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, which may have potential therapeutic applications for diabetes. DHS has also been found to protect against ischemia/reperfusion injury in the heart and brain. Additionally, DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DHS in lab experiments is its potent antioxidant activity, which can protect against oxidative stress-induced damage. DHS is also relatively easy to synthesize and purify. However, one limitation is that DHS has low water solubility, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DHS. One area of interest is its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DHS has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could explore its potential as a treatment for these conditions. Another area of interest is the potential use of DHS as a radioprotective agent. DHS has been shown to protect against radiation-induced damage in various cell types, and further research could explore its potential as a treatment for radiation exposure. Additionally, further research could explore the potential of DHS as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.

Synthesis Methods

DHS can be synthesized through a multi-step process involving the reaction of iodobenzene with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reduced to form DHS. The purity of DHS can be improved through recrystallization.

Scientific Research Applications

DHS has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. DHS has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and liver cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

138109-87-2

Product Name

1,1-Bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene

Molecular Formula

C20H15IO2

Molecular Weight

412.2 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-(125I)iodanyl-2-phenylethenyl]phenol

InChI

InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H/i21-2

InChI Key

UZROBUMQMJPIIU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[125I]

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I

synonyms

1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer
1,1-IBHPE
2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene

Origin of Product

United States

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